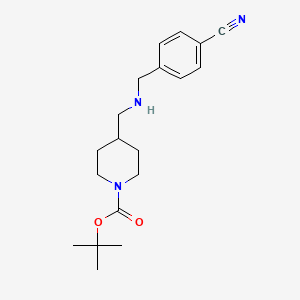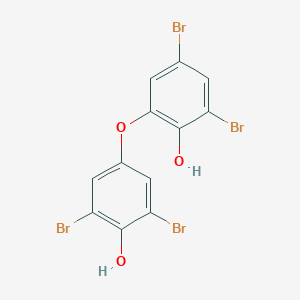
Benzenamine, 4-bromo-N-(1H-indol-3-ylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1H-Indol-3-yl)methylene)-4-bromoaniline is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Indol-3-yl)methylene)-4-bromoaniline typically involves the condensation reaction between indole-3-carbaldehyde and 4-bromoaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. For example, the reaction can be catalyzed by acids such as hydrochloric acid or by using a base like sodium hydroxide. The reaction is typically performed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-((1H-Indol-3-yl)methylene)-4-bromoaniline may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of efficient catalysts and solvents, to maximize yield and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
N-((1H-Indol-3-yl)methylene)-4-bromoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-((1H-Indol-3-yl)methylene)-4-bromoaniline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division. This inhibition can lead to cell cycle arrest and apoptosis, making the compound a potential anticancer agent . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((1H-Indol-3-yl)methylene)nicotinohydrazide: This compound features a similar indole-based structure but with a nicotinohydrazide moiety instead of a 4-bromoaniline group.
N-((1H-Indol-3-yl)methylene)-2-aminobenzamide: Another indole derivative with a different substituent on the aniline ring.
Uniqueness
N-((1H-Indol-3-yl)methylene)-4-bromoaniline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, making the compound versatile for synthetic applications . Additionally, the combination of the indole ring and the 4-bromoaniline moiety may confer unique biological properties, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
111601-51-5 |
|---|---|
Molekularformel |
C15H11BrN2 |
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C15H11BrN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-10,18H |
InChI-Schlüssel |
LBGPGTLYNQLPGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)


![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)
![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)

![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)

![2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)

![((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)
